Product packaging for Varv peptide E(Cat. No.:)

Varv peptide E

Cat. No.: B1575629
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Varv peptide E is a novel macrocyclic polypeptide isolated from the aerial parts of Viola arvensis . It is part of the cyclotide family, which are characterized by a unique cyclic cystine knot (CCK) motif comprising a head-to-tail cyclized backbone reinforced by three conserved disulfide bonds . This structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making cyclotides like this compound valuable scaffolds in drug discovery and peptide engineering . The primary structure of this compound has been determined to be cyclo-(TCVGGTCNTPGCSCSWPVCTRNGLPICGE) . Research into similar cyclotides, such as the synthetic VarvA cyclotide, has demonstrated potent antimicrobial activity against various Gram-negative bacteria, including fish farming pathogens, by disrupting bacterial membrane integrity . Given its stable CCK framework, this compound is a promising candidate for investigating intrinsic bioactivities, exploring mechanisms of action, and serving as a stable scaffold for grafting bioactive epitopes in pharmaceutical and agricultural research .

Properties

bioactivity

Antimicrobial, Anticancer

sequence

GLPICGETCVGGTCNTPGCSCSWPVCTRN

Origin of Product

United States

Structural Characterization and Topography

Conformational Dynamics and Structural Stability Analysis

The structural integrity of Varv peptide E is largely attributed to its unique topology, specifically the cyclic cystine knot (CCK) motif. This framework, consisting of a head-to-tail cyclized peptide backbone and three interlocking disulfide bonds, confers exceptional resistance to thermal, chemical, and enzymatic degradation. vulcanchem.comresearchgate.netnih.govresearchgate.net The cyclization of the backbone protects the molecule from exopeptidases, while the knotted disulfide arrangement provides significant structural rigidity. vulcanchem.comresearchgate.net

Computational analyses have provided deeper insights into the peptide's stability and dynamic behavior. Molecular dynamics (MD) simulations are crucial for examining the structural flexibility and conformational stability of peptides like this compound. preprints.orgju.edu.jo In one such study, the stability of this compound was assessed in the context of its interaction with the human angiotensin-converting enzyme 2 (ACE2). The analysis of Root Mean Square Fluctuation (RMSF) from these simulations indicated that the binding of this compound to ACE2 resulted in limited fluctuations of the complex, suggesting an induced stability upon binding. ju.edu.jo

Further computational predictions support the inherent stability of this compound. Its instability index, a measure used to predict a protein's stability in a test tube, was calculated to be below 40, which classifies it as a stable peptide. ju.edu.joju.edu.jo This stability is also correlated with its high aliphatic index, a value calculated from the relative volume occupied by aliphatic side chains (alanine, valine, isoleucine, and leucine), which suggests thermostability. ju.edu.joju.edu.jo The structural confidence in its predicted 3D model is very high, as indicated by an AlphaFold3 average pLDDT score of 90.55. preprints.org

Table 1: Physicochemical and Stability Parameters for this compound

Parameter Value/Observation Reference
Structural Motif Cyclic Cystine Knot (CCK) vulcanchem.comresearchgate.netnih.govresearchgate.net
Predicted Stability Stable (Instability Index < 40) ju.edu.joju.edu.jo
Thermostability High (inferred from high aliphatic index) ju.edu.joju.edu.jo
Structural Confidence Very High (AlphaFold3 pLDDT score: 90.55) preprints.org
Conformational Fluctuation Limited fluctuation upon binding to ACE2 ju.edu.jo
Potential Instability Point Tryptophan degradation to kynurenine nih.gov

Comparative Structural Analysis with Homologous Cyclotides

This compound belongs to the Möbius subfamily of cyclotides, characterized by a cis-Proline residue in loop 5 that induces a twist in the peptide backbone. researchgate.net Its primary structure consists of 29 amino acid residues in the sequence cyclo-(TCVGGTCNTPGCSCSWPVCTRNGLPICGE). researchgate.netresearchgate.net

This peptide shares a high degree of sequence homology with other cyclotides, particularly those isolated from the Violaceae family. researchgate.netresearchgate.net Its homologs include other varv peptides, kalata B1, and cycloviolacins. researchgate.netresearchgate.net The conservation is most striking in the cysteine residues that form the cystine knot scaffold, which is the defining feature of all cyclotides. The variations occur primarily in the amino acid residues within the six loops connecting these cysteines. These variations are believed to be responsible for the diverse biological activities observed among different cyclotides. vulcanchem.com

For example, this compound has the same mass as Varv peptides A, C, and D, indicating close structural relationships. nih.gov Notably, the sequence of this compound is identical to that of cycloviolacin O12, with the different names arising from their independent discovery in separate studies. uq.edu.au

A comparison with bracelet subfamily cyclotides, such as cycloviolacin O2, reveals key differences. While both subfamilies share the CCK scaffold, the absence of the backbone twist in bracelet cyclotides can lead to significant differences in biological potency. For instance, studies have shown that the bracelet cyclotide cycloviolacin O2 is substantially more cytotoxic than Möbius cyclotides like varv A and varv F. researchgate.net

Table 2: Sequence Alignment of this compound and Homologous Cyclotides

Conserved cysteine residues are highlighted in bold.

Peptide Subfamily Sequence Reference
This compound Möbius C -S-W-P-V-C -T-R-N-G-L-P-I-C -G-E-T-C -V-G-G-T-C -N-T-P-G-C researchgate.netresearchgate.net
Kalata B1 Möbius C -L-P-V-C -T-G-L-S-K-I-P-C -G-E-S-C -V-W-I-P-C -I-S-A-A-L-G-C researchgate.net
Varv peptide A Möbius C -S-W-P-V-C -I-E-S-A-A-L-P-C -G-E-S-C -V-G-G-T-C -N-T-P-G-C researchgate.net
Varv peptide F Möbius C -S-W-P-V-C -T-R-N-G-V-P-I-C -G-E-T-C -T-L-G-T-C -Y-T-A-G-C vulcanchem.comresearchgate.net
Cycloviolacin O2 Bracelet C -S-L-A-I-P-C -G-E-S-C -V-F-I-P-C -I-T-S-A-A-L-G-C -S-K-N-K-V-C researchgate.net

Biosynthesis and Genetic Basis

Precursor Protein Architecture and Gene Encoding

Cyclotides, including varv peptide E, are encoded by genes that give rise to precursor proteins. frontiersin.org These precursors have a modular architecture, typically consisting of an endoplasmic reticulum (ER) signal peptide, a non-cyclotide region, and one or more cyclotide domains. nih.govfrontiersin.org The gene encoding the this compound precursor contains the necessary information for this entire sequence. Transcriptome analysis of various Viola species has revealed that cyclotide precursor genes can encode one, two, or even three distinct cyclotide domains within a single precursor protein. nih.govfrontiersin.org The non-cyclotide regions of the precursor, particularly the N-terminal propeptide (NTPP) and N-terminal repeat (NTR), play crucial roles in guiding the protein to the correct cellular location for processing. frontiersin.org

The general architecture of a cyclotide precursor protein is as follows:

DomainFunction
ER Signal Peptide Directs the nascent polypeptide to the endoplasmic reticulum. frontiersin.org
N-terminal Propeptide (NTPP) Involved in proper folding and trafficking of the precursor. frontiersin.org
N-terminal Repeat (NTR) A conserved region that may play a role in precursor processing. frontiersin.org
Cyclotide Domain(s) The sequence that will become the mature, cyclic peptide. frontiersin.org
C-terminal Tail (CTR) A short sequence following the final cyclotide domain. frontiersin.org

Post-Translational Processing Mechanisms

The transformation from a linear precursor to a mature, cyclic this compound involves several key enzymatic steps.

A crucial step in cyclotide biosynthesis is the head-to-tail cyclization of the peptide backbone. This reaction is catalyzed by a specific type of enzyme known as asparaginyl endopeptidase (AEP), also referred to as legumain. acs.orgnih.gov AEPs recognize and cleave the peptide bond C-terminal to an asparagine (or sometimes aspartate) residue. frontiersin.org In the case of cyclotide precursors, AEP is believed to excise the cyclotide domain from the precursor protein and simultaneously catalyze the formation of a new peptide bond between the newly formed C-terminus and the N-terminus of the cyclotide domain, resulting in a circular peptide. acs.orgnih.gov The presence of a highly conserved asparagine or aspartate residue at the C-terminal end of the cyclotide domain in the precursor is a key determinant for this enzymatic process. uq.edu.au

The formation of the three-disulfide-bond framework, known as the cystine knot, is essential for the structure and stability of this compound. This intricate oxidative folding process is facilitated by protein disulfide isomerases (PDIs). nih.govplos.org PDIs are enzymes found in the endoplasmic reticulum that catalyze the formation and rearrangement of disulfide bonds, ensuring that the correct cysteine pairs are linked. nih.govresearchgate.net This enzymatic assistance is critical for the efficient and accurate folding of the cyclotide into its native, biologically active conformation. nih.govnih.gov Studies on cyclotides have shown that PDI co-localizes with cyclotide precursors and enhances the rate of correct oxidative folding. nih.gov

Transcriptomic Analysis of Cyclotide Expression

Transcriptomic studies, which involve the large-scale analysis of gene expression, have been instrumental in understanding the diversity of cyclotides within a single plant species. By sequencing the messenger RNA (mRNA) from plants like Viola arvensis and Viola tricolor, researchers have been able to identify a large number of cyclotide precursor genes. nih.govnih.gov This approach has revealed that a single plant can express a surprisingly large and diverse array of cyclotides, with some estimates suggesting that the Violaceae family could contain tens of thousands of unique cyclotides. nih.gov Transcriptome mining has not only allowed for the discovery of new cyclotide sequences, including that of this compound, but has also provided insights into the architecture of their precursor proteins and the putative processing sites. nih.govfrontiersin.org

Proteomic Profiling of Mature Peptides

Proteomics, the large-scale study of proteins, complements transcriptomics by confirming the expression of the mature peptides. Using techniques like mass spectrometry, scientists can analyze plant extracts to identify the cyclotides that are actually produced. nih.govmdpi.com Proteomic analysis of Viola species has successfully identified this compound among a complex mixture of other cyclotides. nih.gov This method provides direct evidence for the presence of the mature, processed peptide and can also reveal the presence of post-translational modifications. ualberta.ca The combination of transcriptomic and proteomic approaches provides a powerful tool for discovering and characterizing novel cyclotides. researchgate.net

Identification of Post-Translational Modifications (PTMs)

Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, and they can significantly impact its structure and function. thermofisher.comnih.gov While cyclization and disulfide bond formation are the defining PTMs for cyclotides, other modifications can also occur. wikipedia.org Mass spectrometry-based proteomic analyses have been used to identify various PTMs in cyclotides. ualberta.ca For instance, one study on Viola tricolor identified a degradation product of tryptophan, kynurenine, in this compound. ualberta.ca Other potential modifications that can be detected include methylation, oxidation, and deamidation. ualberta.canih.gov The identification of these PTMs is crucial for a complete understanding of the chemical diversity and biological activity of this compound.

Isolation, Purification, and Advanced Analytical Methodologies

Extraction and Initial Fractionation Protocols

The isolation of Varv peptide E from its natural source, primarily the aerial parts of Viola arvensis, begins with a multi-step extraction and fractionation process designed to enrich the cyclotide content while removing other plant metabolites. A common initial step involves the extraction of the plant material with a mixture of dichloromethane and methanol. This is followed by a liquid-liquid partition with water to separate the polar and non-polar compounds, with the cyclotides remaining in the aqueous phase.

To further purify the peptide fraction, a protocol similar to that used for the isolation of other varv peptides from Viola arvensis is employed. This involves a pre-extraction of the plant material with a non-polar solvent to remove lipids and chlorophyll. The subsequent extraction is typically carried out with aqueous ethanol. To remove tannins, which can interfere with downstream purification steps, the extract is treated with polyamide. Low-molecular-weight compounds are then removed using size-exclusion chromatography, for example, over a Sephadex G-10 column. The final step in the initial fractionation is often a solid-phase extraction using a reversed-phase C18 sorbent, which concentrates the cyclotide fraction and removes salts and polysaccharides.

High-Resolution Chromatographic Separation Techniques

Following initial fractionation, high-resolution chromatographic techniques are essential to separate this compound from the complex mixture of other cyclotides and remaining plant compounds.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides based on their hydrophobicity. hplc.eunih.govresearchgate.netcreative-proteomics.com For the separation of this compound, a C18 stationary phase is typically employed. The mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution.

Elution is achieved by applying a gradient of increasing organic solvent concentration. Peptides with higher hydrophobicity, like many cyclotides, interact more strongly with the stationary phase and thus elute at higher acetonitrile concentrations. The separation is monitored by UV absorbance, typically at 214 or 220 nm, where the peptide bond absorbs. Through careful optimization of the gradient, it is possible to resolve individual cyclotides, including this compound, from a complex mixture.

Table 1: Representative RP-HPLC Parameters for Cyclotide Separation

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 60% B over 55 minutes
Flow Rate 1 mL/min
Detection UV at 214 nm

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size and shape. For peptides like this compound, Sephadex LH-20 is a suitable medium. This technique is particularly useful for removing any remaining small molecule impurities or for separating monomeric peptides from potential aggregates. The separation is based on the differential ability of molecules to penetrate the pores of the chromatography beads; smaller molecules enter the pores and have a longer path to travel, thus eluting later than larger molecules that are excluded from the pores.

Mass Spectrometry for Sequence and Structural Confirmation

Mass spectrometry is a critical tool for the structural elucidation of peptides, providing precise molecular weight information and enabling sequence determination.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for determining the molecular weight of peptides. nih.govnih.govbiomerieux.combiomerieux.com In this technique, the purified peptide is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the peptide molecules with minimal fragmentation. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for a very accurate mass determination. For this compound, MALDI-TOF MS would confirm its monoisotopic mass, which is consistent with its amino acid sequence.

Table 2: Expected Mass Data for this compound from MALDI-TOF MS

PeptideAmino Acid SequenceCalculated Monoisotopic Mass (Da)
This compoundcyclo-(TCVGGTCNTPGCSCSWPVCTRNGLPICGE)2928.2

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that couples the separation capabilities of HPLC with the analytical power of mass spectrometry to confirm the amino acid sequence of a peptide. ias.ac.inyoutube.comshimadzu.com After separation by RP-HPLC, the eluted peptide is introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the precursor ion corresponding to the protonated molecule of this compound is selected. This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID).

The resulting fragment ions are analyzed in the second stage of mass analysis (MS2), producing a fragmentation spectrum. The pattern of fragment ions, primarily b- and y-ions resulting from cleavage of the peptide bonds, allows for the determination of the amino acid sequence. For a cyclic peptide like this compound, prior reduction and alkylation of the disulfide bonds followed by enzymatic digestion is necessary to linearize the peptide for sequencing by MS/MS. The primary structure of this compound was originally elucidated using a combination of mass spectrometry and automated Edman degradation. nih.gov

Automated Edman Degradation for Primary Structure Elucidation

The primary structure of this compound, a macrocyclic polypeptide isolated from the aerial parts of Viola arvensis, was determined through the application of automated Edman degradation. nih.gov This well-established method facilitates the sequential removal and identification of amino acid residues from the N-terminus of a peptide. wikipedia.orgehu.eusmetwarebio.com

The process of automated Edman degradation involves a cyclical series of chemical reactions. wikipedia.orgehu.eus Initially, the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions, which specifically labels the N-terminal amino acid. wikipedia.orgmetwarebio.com Subsequently, under acidic conditions, the labeled amino acid is cleaved from the peptide chain without disrupting the other peptide bonds. wikipedia.orgehu.eus The resulting amino acid derivative, a phenylthiohydantoin (PTH)-amino acid, is then identified using chromatographic techniques. wikipedia.org This automated process allows for the reliable sequencing of up to 30 to 60 amino acid residues. wikipedia.org

In the case of this compound, a cyclic peptide, it was necessary to first linearize the molecule to expose a free N-terminus for the Edman degradation process to commence. The primary structure was successfully elucidated, revealing a sequence of 30 amino acid residues. nih.gov The combination of automated Edman degradation and mass spectrometry was crucial in confirming the complete amino acid sequence. nih.gov

Detailed Research Findings

Research conducted by Göransson et al. successfully determined the primary amino acid sequence of this compound using automated Edman degradation. nih.gov The analysis provided the sequential order of the 30 amino acids that constitute the peptide.

The table below details the final, elucidated primary structure of this compound as determined by this methodology.

Residue NumberAmino Acid
1Threonine (T)
2Cysteine (C)
3Valine (V)
4Glycine (G)
5Glycine (G)
6Threonine (T)
7Cysteine (C)
8Asparagine (N)
9Threonine (T)
10Proline (P)
11Glycine (G)
12Cysteine (C)
13Serine (S)
14Cysteine (C)
15Serine (S)
16Tryptophan (W)
17Proline (P)
18Valine (V)
19Cysteine (C)
20Threonine (T)
21Arginine (R)
22Asparagine (N)
23Glycine (G)
24Leucine (L)
25Proline (P)
26Isoleucine (I)
27Cysteine (C)
28Glycine (G)
29Glutamic Acid (E)

The complete primary structure of this compound is cyclo-(TCVGGTCNTPGCSCSWPVCTRNGLPICGE). nih.gov

Biological Activities and Molecular Mechanisms in Vitro and Preclinical Contexts

Antimicrobial Activity

Cyclotides, including Varv peptide E, are recognized as key components of plant defense mechanisms. uniprot.orgijsred.com Their potent antimicrobial properties are a subject of extensive research, with implications for the development of new therapeutic agents.

Activity Spectrum against Bacterial Species

While specific data on the broad-spectrum antibacterial activity of this compound is not extensively detailed in the reviewed literature, the cyclotide family, to which it belongs, is known to be effective against a variety of bacterial pathogens. nih.govnih.gov Studies on related cyclotides, such as Varv A, have demonstrated activity against both Gram-negative and Gram-positive bacteria, including pathogens relevant to aquaculture like Flavobacterium psychrophilum, Vibrio anguillarum, Vibrio ordalii, Aeromonas hydrophila, and Aeromonas salmonicida. nih.gov The antimicrobial efficacy of cyclotides is often dependent on their structural characteristics and their interaction with bacterial cell membranes. nih.govnih.gov

Mechanisms of Membrane Disruption and Permeabilization

The primary mechanism by which this compound and other cyclotides exert their antimicrobial effects is through the disruption and permeabilization of bacterial cell membranes. nih.govnih.gov This process is multifaceted and involves several key steps:

Electrostatic and Hydrophobic Interactions: Cyclotides initially interact with the bacterial membrane through a combination of electrostatic and hydrophobic forces. nih.govnih.gov The cationic nature of many cyclotides facilitates their attraction to the negatively charged components of bacterial membranes. nih.gov

Membrane Binding and Insertion: Following the initial attraction, the hydrophobic regions of the cyclotide insert into the lipid bilayer. nih.govnih.gov This insertion is a critical step that initiates membrane destabilization.

Pore Formation: The accumulation of cyclotide molecules on and within the membrane can lead to the formation of pores or channels. nih.govdiva-portal.org These pores disrupt the integrity of the membrane, leading to the leakage of essential intracellular components and ultimately, cell death. Several models for this process have been proposed, including the "barrel-stave," "toroidal pore," and "carpet" models. nih.govmdpi.com

Membrane Blebbing: In some cases, the interaction of cyclotides with the bacterial membrane can induce membrane blebbing, a visible sign of membrane damage. nih.gov

Studies on the related cyclotide Varv A have shown that it causes membrane damage in E. coli and F. psychrophilum, as evidenced by the uptake of SYTOX Green, a dye that only enters cells with compromised membranes. nih.gov It is widely accepted that this compound likely employs a similar membrane-disrupting mechanism. nih.govnih.gov

Cytotoxic and Anticancer Activity (Cell Line-Based Studies)

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines, making it a molecule of interest in oncology research. nih.govucb.brnih.gov

Cell LineCancer TypeIC50 (µM)Reference
U-937 GTBLymphoma4 nih.gov
RPMI-8226/sMyeloma4 nih.gov
U251Glioblastoma38.84 µg/mL cpu-bioinfor.org
MDA-MB-231Breast Cancer>10 µg/mL cpu-bioinfor.org
A549Lung Cancer>10 µg/mL cpu-bioinfor.org
DU145Prostate Cancer>10 µg/mL cpu-bioinfor.org
BEL-7402Liver Cancer>10 µg/mL cpu-bioinfor.org

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

The cytotoxic effects of this compound are attributed to its ability to disrupt the cell membranes of cancerous cells, a mechanism similar to its antimicrobial action. nih.gov The unique lipid composition of cancer cell membranes, which often have a higher exposure of certain phospholipids, may contribute to the selective targeting by some cyclotides. uq.edu.au

Cellular Target Identification and Interaction

The primary cellular target of this compound's cytotoxic activity is the plasma membrane. nih.govuq.edu.au Research on cyclotides indicates that they interact with lipid components of the cell membrane, leading to permeabilization and cell death. nih.govnih.gov The specific molecular interactions that govern the binding and disruption of cancer cell membranes by this compound are an area of ongoing investigation. An in-silico study has explored the potential binding of this compound to the HR2 domain of the MERS-CoV spike protein, suggesting a localized binding site. preprints.org

Modulation of Cellular Pathways

While the direct disruption of the cell membrane is the primary mechanism of cytotoxicity, the downstream effects of this action can modulate various cellular pathways. The loss of membrane integrity leads to an influx of ions and the leakage of cellular contents, which can trigger apoptotic or necrotic cell death pathways. However, specific studies detailing the direct modulation of intracellular signaling pathways by this compound, independent of membrane disruption, are limited. Research on other bioactive peptides suggests that they can influence pathways such as the PI3K/AKT/mTOR and STAT3 signaling pathways, which are crucial in tumor cell metabolism and survival. semanticscholar.org Further research is needed to determine if this compound has similar intracellular targets and pathway-modulating effects.

Antiviral Activity (e.g., Coronaviruses)

The potential antiviral activity of this compound has been explored in computational studies, particularly in the context of coronaviruses. An in silico study investigated the binding potential of several plant-based peptides, including this compound, to the angiotensin-converting enzyme 2 (ACE2) receptor, which is a key entry point for SARS-CoV-2. ju.edu.jo Another computational analysis identified this compound as a potential antiviral peptide targeting the heptad repeat 2 (HR2) domain of the MERS-CoV spike protein. preprints.orgpreprints.org This domain is critical for the fusion of the virus with the host cell membrane. The study suggested that this compound has localized binding sites that could interfere with this fusion process. preprints.org It is important to note that these findings are based on computational models and require experimental validation to confirm any direct antiviral activity against coronaviruses. While the broader class of cyclotides has shown anti-HIV activity, specific experimental data on the antiviral effects of this compound against coronaviruses is not yet available in the reviewed literature. cpu-bioinfor.orgresearchgate.net

Interaction with Angiotensin-Converting Enzyme 2 (ACE2)

Theoretical studies have investigated the binding potential of this compound, along with other plant-based peptides, to the human angiotensin-converting enzyme-related carboxypeptidase (ACE2). ju.edu.joju.edu.jo ACE2 is a critical receptor for the cellular entry of certain viruses, including SARS-CoV-2. ju.edu.joju.edu.jo The interaction between the spike proteins of these viruses and ACE2 is a key step in viral invasion, making ACE2 a significant target for preventative therapeutic strategies. ju.edu.joju.edu.jo

In a computational study, this compound was shown to occupy a major binding site on the ACE2 structure. ju.edu.jo The binding modes and free energies were calculated to predict the strength and nature of this interaction. ju.edu.jo The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) analysis, a method for estimating the free energy of binding, was employed to quantify the affinity between the peptides and ACE2. ju.edu.joju.edu.jo While specific binding energy values for this compound were part of a broader study, the research indicated that hydrogen bonds were a key feature of the interactions between the studied peptides and ACE2. ju.edu.jo The investigation suggested that peptides like this compound could act as promising modulators of ACE2, potentially preventing the binding of viral proteins and subsequent cellular entry. ju.edu.joju.edu.jo

Table 1: Comparative Binding of Plant-Based Peptides to ACE2 This table is generated based on findings from a theoretical study. The binding free energy indicates the stability of the peptide-receptor complex.

Peptide Predicted Binding Location on ACE2 Binding Free Energy (kcal/mol) Range for Studied Peptides
This compound Major Binding Site -3.96 to -39.99
Circulin A Major Binding Site -3.96 to -39.99
Kalata B1 Major Binding Site -3.96 to -39.99
Vhl-1 Major Binding Site -3.96 to -39.99
Cycloviolacin VY1 Major Binding Site -3.96 to -39.99
Palicourein Different Pocket -3.96 to -39.99

Targeting Viral Fusion Machinery (e.g., MERS-CoV HR2 Domain)

This compound has been evaluated in silico for its potential to disrupt the viral fusion process of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). preprints.org This strategy focuses on targeting the heptad repeat 2 (HR2) domain of the MERS-CoV spike protein. preprints.org The fusion of the viral and host cell membranes is a critical step for viral entry and is mediated by the S2 subunit of the spike protein, which contains the HR1 and HR2 domains. frontiersin.orgbiomolther.org These domains interact to form a six-helix bundle (6-HB), a stable structure that brings the viral and cellular membranes close together, facilitating fusion. preprints.orgnih.gov

By competitively binding to the HR1 or HR2 regions, antiviral peptides can prevent the conformational changes necessary for the assembly of the 6-HB, effectively blocking viral fusion and infection. preprints.org In one computational study, this compound (with a molecular weight of 2.92 kDa) was identified as a smaller peptide with localized binding sites that could potentially interfere with this machinery. preprints.org This contrasts with larger peptides like Griffithsin, which have more extensive potential for interaction. preprints.org Peptides derived from the HR2 domain itself, known as HR2P, have been experimentally shown to inhibit MERS-CoV fusion in vitro. preprints.orgnih.gov The investigation of peptides like this compound is part of a broader effort to identify potent fusion inhibitors that target these conserved viral mechanisms. preprints.orgfrontiersin.org

Table 2: Properties of Antiviral Peptides Studied for MERS-CoV HR2 Domain Interaction This table is generated based on data from an in silico study.

Peptide Molecular Weight (kDa) Binding Site Characteristics
This compound 2.92 Localized
Brevinin-2 2.32 Localized

Inhibition of Viral Entry Mechanisms

The biological activities of this compound converge on the inhibition of viral entry, a multi-step process that represents a primary target for antiviral drug development. nih.govmdpi.com The mechanisms by which this compound is proposed to inhibit this process are twofold, based on the interactions described above.

First, by binding to and modulating the ACE2 receptor, this compound could physically obstruct the attachment site for viruses like SARS-CoV-2. ju.edu.joju.edu.jo This preventative action would block the initial, crucial interaction between the viral spike protein and the host cell, thereby inhibiting viral entry at its earliest stage. ju.edu.jonih.gov

Second, by targeting components of the viral fusion machinery, such as the MERS-CoV HR2 domain, this compound can interfere with the subsequent steps of viral entry. preprints.org This mechanism does not prevent initial attachment but rather halts the process by which the virus fuses its membrane with the host cell's membrane to release its genetic material. preprints.orgfrontiersin.org Disrupting the formation of the six-helix bundle is a validated strategy for inhibiting viruses that rely on this Class I fusion mechanism. preprints.orgmdpi.com Therefore, this compound demonstrates potential as a dual-action inhibitor, capable of interfering with both receptor binding and membrane fusion stages of viral entry.

Insecticidal Activity

This compound belongs to the cyclotide family, a group of cysteine-rich plant peptides known for their role in plant defense systems. nih.govucb.br A defining characteristic of many cyclotides is their insecticidal activity. nih.govdiva-portal.org Research has shown that these peptides can have potent effects against various insect pests. diva-portal.orgacs.org

Specifically, studies have documented the anthelmintic activity of this compound against nematode larvae, with a potency comparable to that of the well-studied cyclotide kalata B1. acs.org The insecticidal action of cyclotides like kalata B1 is understood to involve damage to the insect's digestive system, a mechanism distinct from the inhibition of digestive enzymes. acs.org Although the precise mechanism for this compound has not been fully elucidated, its classification as a cyclotide and its demonstrated activity against nematodes place it among plant-derived compounds with significant potential as bio-insecticides. ucb.bracs.org Varv peptides, isolated from plants like Viola arvensis, are recognized for their cytotoxic properties, which underpin their defensive functions in nature. ucb.brdiva-portal.org

Receptor Binding and Modulatory Potential

The potential of this compound as a therapeutic agent is rooted in its ability to bind to specific biological receptors and modulate their function. ju.edu.jopreprints.org This capacity has been explored primarily in the context of antiviral applications.

The binding of this compound to the ACE2 receptor is a clear example of its modulatory potential. ju.edu.joju.edu.jo In this context, the peptide acts as a potential antagonist, occupying the binding site that would otherwise be used by a virus to initiate infection. ju.edu.jo Such interactions are central to the development of receptor-blocking therapeutics. upf.edu

Furthermore, the interaction of this compound with the MERS-CoV HR2 domain showcases a different mode of receptor binding—targeting a viral protein rather than a host cell receptor. preprints.org By binding to the hydrophobic cleft of the viral fusion machinery, the peptide can inhibit the protein-protein interactions necessary for viral function. preprints.orgnih.gov This demonstrates the peptide's potential to act as a competitive inhibitor of critical viral processes. preprints.org The ability to bind to and modulate such diverse targets—from host cell surface enzymes to viral structural proteins—highlights the versatility of this compound as a molecular scaffold for drug design. diva-portal.org

Structure Activity Relationship Sar Studies

Identification of Key Amino Acid Residues for Activity

The biological activity of cyclotides like Varv peptide E is not solely dependent on their robust scaffold but is also finely tuned by the specific amino acid residues exposed on their surface. acs.orgacs.org The sequences between the conserved cysteine residues are referred to as loops, and these loops "display" the residues that define the peptide's bioactivities. nih.gov

Research has shown that the distribution of charged and hydrophobic residues is a significant factor in the biological function of cyclotides. acs.org For instance, the cytotoxicity of some cyclotides has been correlated with an intact hydrophobic molecular surface. diva-portal.org In a study of cyclotides from Viola tricolor, this compound, with the sequence cyclo-GETCVGGTCNTPGCSCSWPVCTRNGLPIC, demonstrated cytotoxic effects against human lymphoma and myeloma cell lines. nih.gov The specific residues within its loops are thought to be critical for these interactions.

Table 1: Amino Acid Sequence of this compound and Related Cyclotides

Peptide NameAmino Acid SequenceLength
Varv peptide Acyclo-GETCVGGTCNTPGCSCSWPVCTRNGLPVC29
Varv peptide Dcyclo-TCVGGSCNTPGCSCSWPVCTRNGLPICGE29
This compoundcyclo-GETCVGGTCNTPGCSCSWPVCTRNGLPIC29
Varv peptide Fcyclo-TCTLGTCYTAGCSCSWPVCTRNGVPICGE29
Vitri Acyclo-GESCVWIPCITSAIGCSCKSKVCYRNGIPC30

This table presents the amino acid sequences of this compound and other related cyclotides, highlighting the variations in their loop regions which are crucial for their specific biological activities. Data sourced from nih.govvulcanchem.com.

Role of Loops and Disulfide Bridges in Biological Function

The six conserved cysteine residues in this compound form three disulfide bonds, creating the characteristic cystine knot. nih.govnih.gov This knot is formed by two disulfide bonds and their connecting backbone segments creating a ring, which is threaded by the third disulfide bond. nih.govnih.gov This structural arrangement is fundamental to the stability of the peptide. nih.govspringernature.com

The disulfide bridges are paramount for maintaining the three-dimensional structure and, consequently, the biological activity. acs.org An intact cystine knot is required to preserve the remarkable stability of cyclotides. nih.gov The loops, stabilized by this scaffold, present the key amino acid residues to their biological targets, such as cell membranes. acs.orgnih.gov The interaction with and disruption of biological membranes is a common mechanism of action for many cyclotides. uq.edu.au

Influence of Conformational Flexibility on Target Recognition

While the cystine knot provides a rigid core, the loops of this compound possess a degree of conformational flexibility. acs.orgresearchgate.net This flexibility is not a liability but rather a key element in target recognition and binding. preprints.org The ability of the loops to adopt different conformations can facilitate interactions with various biological targets. preprints.org

For instance, in silico studies have suggested that smaller peptides like this compound may benefit from their compact structures, which can facilitate accessibility to target sites. preprints.org The flexibility of the peptide's structure can be evaluated through molecular dynamics simulations, which reveal the positional fluctuations of individual residues. preprints.org This dynamic nature allows the peptide to adapt its shape to bind effectively to its target.

The interaction of cyclotides with membranes is a dynamic process. The initial binding is often followed by insertion into the membrane, which can lead to permeabilization and disruption. acs.org The conformational flexibility of the loops likely plays a significant role in this multi-step process, allowing the peptide to transition from a soluble state to a membrane-inserted state.

Design and Characterization of this compound Analogs

The synthesis of peptide analogs can involve replacing specific amino acids to enhance a desired property, such as target affinity or selectivity. uctm.edu For example, modifying the hydrophobic or charged residues within the loops can alter the peptide's interaction with cell membranes and its resulting cytotoxicity. diva-portal.org Quantitative structure-activity relationship (QSAR) models can be employed to predict how changes in the peptide's structure will affect its biological activity, guiding the design of new analogs. mdpi.comnih.gov

The characterization of these analogs involves a combination of techniques. Mass spectrometry and NMR spectroscopy are used to confirm the sequence and determine the three-dimensional structure. researchgate.net Biological assays are then performed to evaluate the activity of the new peptides, such as cytotoxicity assays against cancer cell lines. nih.govresearchgate.net By comparing the activity of the analogs to the parent peptide, researchers can further refine their understanding of the structure-activity relationship and design even more potent and specific molecules. uctm.edu

Synthetic Biology and Engineering Approaches

Chemical Synthesis Methodologies

The complex, constrained structure of Varv peptide E necessitates sophisticated chemical synthesis strategies. Both solid-phase and solution-phase methods have been adapted to handle the challenges of producing a head-to-tail cyclized peptide with a specific, knotted disulfide bond arrangement.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing peptides like this compound. bachem.com In this method, the peptide chain is assembled stepwise while one end (typically the C-terminus) is anchored to an insoluble polymer resin. bachem.combachem.com This approach simplifies the purification process, as excess reagents and soluble by-products can be easily washed away by filtration after each step. bachem.com

The general workflow for SPPS involves repeated cycles of two main steps:

Deprotection: The removal of a temporary protecting group from the N-terminus of the growing peptide chain. bachem.com

Coupling: The addition of the next protected amino acid, whose carboxyl group is activated by a coupling reagent to facilitate peptide bond formation. bachem.compeptide.com

For cyclotides, the synthesis of the linear precursor is followed by two critical steps: cleavage from the resin and cyclization of the peptide backbone. The final and most challenging step is the oxidative folding to form the correct three disulfide bonds that define the cystine knot structure. nih.gov

SPPS ParameterDescriptionRelevance to this compound Synthesis
Chemistry Typically Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies are used. bachem.combachem.comThe choice of chemistry impacts the selection of resins and side-chain protecting groups, as well as the final cleavage conditions.
Resin Support The solid support to which the first amino acid is attached. Examples include Wang resin or 2-chlorotrityl chloride resin. peptide.comThe linker between the resin and the peptide must be stable throughout the synthesis but cleavable at the end without damaging the peptide.
Coupling Reagents Reagents that activate the carboxylic acid of the incoming amino acid. Examples include HBTU, HATU, and DIC. peptide.comEfficient coupling is crucial to ensure high yield and purity of the full-length linear peptide precursor.
Cyclization Formation of the amide bond between the N- and C-termini after cleavage from the resin. This is often performed in dilute solution to favor intramolecular over intermolecular reactions. uq.edu.auA critical step to form the cyclic backbone characteristic of this compound.

Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is a classical method where reactions occur in a homogenous solution. bachem.com While it can be more labor-intensive than SPPS due to the need for purification after each step, it offers advantages for large-scale production and allows for the purification of intermediate peptide fragments. bachem.comrsc.org

In this approach, peptide fragments can be synthesized and purified separately before being joined together in a convergent synthesis strategy. For a complex molecule like this compound, this might involve synthesizing different linear segments of the peptide before ligating them. The final cyclization and oxidation steps would follow the assembly of the full-linear chain. researchgate.net Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions, are common in LPPS. americanpeptidesociety.org

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Reaction Environment Heterogeneous (peptide on solid support, reagents in solution) bachem.comHomogeneous (all reactants in solution) americanpeptidesociety.org
Purification Filtration and washing after each cycle bachem.comTypically requires extraction or chromatography after each step rsc.org
Scalability Well-suited for research and small-to-medium scale bachem.comCan be advantageous for large-scale commercial manufacturing bachem.com
Process Monitoring Can be difficult to monitor reactions in real-time vapourtec.comAllows for direct process monitoring via techniques like HPLC bachem.com

Chemical Modifications for Enhanced Stability or Activity

The inherent stability of the cyclotide framework, including this compound, is a major advantage. researchgate.net However, chemical modifications can be introduced to further enhance this stability or to confer new activities. Stability issues in peptides often arise from proteolytic degradation. mdpi.comcomputabio.com

Strategies to enhance stability include:

D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-enantiomers at specific positions can render the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids. mdpi.com

Modifying the Peptide Backbone: Introducing non-natural amino acids or altering the peptide bonds can prevent recognition by proteolytic enzymes.

Disulfide Bond Engineering: While this compound already contains a stable cystine knot, altering the cysteine connectivity or introducing non-natural bridges could modulate its structural dynamics and stability. The native disulfide bonds must first be reduced to linearize the peptide before such modifications can be made. diva-portal.org

These modifications are a key component of rationally designing more potent or durable peptide-based molecules.

Recombinant Production Systems (e.g., Plant Cell Cultures)

Beyond chemical synthesis, recombinant DNA technology offers a powerful alternative for producing cyclotides. Plant cell cultures, in particular, are emerging as a promising system that combines the advantages of whole-plant expression with the controlled environment of microbial fermentation. nih.govnih.gov

Plant cell suspension cultures can be genetically modified to produce specific recombinant proteins like the precursor to this compound. embrapa.br This system is advantageous because plants possess the necessary cellular machinery for complex post-translational modifications, including the disulfide bond formation crucial for the cyclotide's structure. nih.govembrapa.br Furthermore, these systems are contained, scalable, and can be operated under sterile conditions compliant with Good Manufacturing Practices (GMP). nih.gov A key step in the natural biosynthesis of cyclotides is the head-to-tail cyclization reaction, which is catalyzed by a specific asparaginyl endopeptidase (AEP). nih.gov Recombinant systems must therefore successfully express not only the peptide precursor but also ensure the presence and activity of the necessary processing enzymes.

Strategies for Rational Design of this compound Derivatives

Rational design involves making targeted changes to a peptide's sequence to improve its properties or to confer a new function. researchgate.net For this compound, this approach can be used to create derivatives with enhanced therapeutic potential. The process often relies on understanding the relationship between the peptide's structure and its biological activity. acs.org

Key strategies include:

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogs with single or multiple amino acid substitutions and testing their activity, researchers can identify which residues are critical for function.

Computational Modeling: Molecular modeling and dynamics simulations can predict how changes in the amino acid sequence will affect the peptide's three-dimensional structure and its interaction with a biological target.

Linker Design: For engineering purposes, linkers can be designed to connect this compound to other molecules or to facilitate specific cyclization strategies. acs.org

Utilization of this compound as a Scaffold for Peptide Engineering

The exceptional stability of the cyclotide framework makes this compound an ideal molecular scaffold. nih.govnih.gov In this context, the core structure of the peptide is used as a stable carrier for a separate, bioactive peptide sequence. This "grafting" approach involves replacing one of the loops of this compound with a peptide epitope that has a known therapeutic function but may be unstable on its own. nih.gov

The cyclotide scaffold constrains the grafted peptide into a specific conformation, which can enhance its binding affinity and protect it from enzymatic degradation. researchgate.netnih.gov This strategy leverages the natural stability of this compound to create new, highly stable, and potent peptide-based drugs. nih.gov The high sequence variability observed in the loops of natural cyclotides demonstrates that the framework is tolerant to significant changes, making it a versatile tool for drug design. researchgate.net

Ecological and Evolutionary Context of Varv Peptide E

Role in Plant Defense Mechanisms

Varv peptide E is a member of the cyclotide family, a group of proteins believed to be integral to plant defense systems. nih.govebi.ac.uk The primary function of cyclotides is thought to be protecting plants from pests and pathogens, particularly insects. wikipedia.orgmdpi.com This defense role is supported by the potent insecticidal and antimicrobial activities observed in many cyclotides. nih.govmdpi.comucb.br For instance, certain cyclotides have demonstrated the ability to inhibit the growth and development of insect larvae, such as Helicoverpa armigera, by causing disruptive damage to the insect's digestive system. mdpi.comucb.bracs.org

The mechanism of action for these defense peptides often involves interaction with and disruption of biological membranes. mdpi.comresearchgate.net Fluorescence staining experiments have confirmed that cyclotides can disrupt microbial membranes, leading to cell lysis. researchgate.netmdpi.com This membrane-binding ability is a key factor in their cytotoxic, antimicrobial, and insecticidal effects. mdpi.comucb.br this compound, along with other Varv peptides isolated from Viola arvensis, exhibits cytotoxic activity against various cell lines, which aligns with the defense hypothesis. ucb.bruniprot.org The production of complex mixtures of cyclotides within a single plant suggests a strategy to target a wide array of pests and pathogens simultaneously. wikipedia.orgresearchgate.net

Distribution and Diversity within Violaceae

This compound is found within the Violaceae (violet) family, which is an exceptionally rich and major source of cyclotides. ucb.brresearchgate.net In fact, cyclotides appear to be ubiquitously expressed in all species of the Violaceae family that have been examined to date. nih.govfrontiersin.orgscispace.com this compound, which is also known as cycloviolacin O12, has been identified in several Viola species, including Viola arvensis, Viola tricolor, and Viola odorata. researchgate.netnih.govcapes.gov.bracs.org

The diversity of cyclotides within the Violaceae is vast, with estimates suggesting the family may contain between 5,000 and 25,000 different cyclotides. frontiersin.org Some studies estimate the number could be as high as 150,000. nih.gov A single plant species can express a unique cocktail of up to 25 different cyclotides. frontiersin.org While many of these peptides are unique to a specific species, some, like this compound, are more widespread. frontiersin.org Along with Varv A and kalata B1, this compound is considered one of the more common Möbius cyclotides, found in approximately 50% of the species within the Viola genus. researchgate.netfrontiersin.orgfrontiersin.org The presence of multiple, closely related peptides like the varv peptides (B-H) within a single species such as V. arvensis highlights the chemical diversity generated within this plant family. nih.govcapes.gov.br

Table 1: Distribution of this compound and Related Cyclotides in Selected Viola Species

Peptide Name Found in Viola arvensis Found in Viola tricolor Found in Viola odorata
Varv peptide A Yes Yes Yes
This compound Yes Yes Yes
Kalata B1 - - Yes
Cycloviolacin O2 - Yes -

This table is based on data from multiple sources and may not be exhaustive. nih.govfrontiersin.orgresearchgate.netacs.org

Evolutionary Conservation of Cyclotide Sequences and Structure

The defining feature of this compound and all cyclotides is their unique and evolutionarily conserved structure. psu.edu This structure is characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, a motif known as the cyclic cystine knot (CCK). wikipedia.orgnih.govdiva-portal.org This CCK motif, where one disulfide bond threads through a ring formed by the other two, confers exceptional stability against thermal, chemical, and enzymatic degradation. psu.edudiva-portal.orgportlandpress.comdiva-portal.org The structural integrity provided by the CCK is crucial for the biological activity of cyclotides. nih.govnih.gov

Sequence analysis of cyclotides reveals a pattern of conserved and variable regions. researchgate.net All cyclotides possess six cysteine residues that are absolutely conserved and form the three disulfide bridges of the cystine knot. ucb.br The backbone segments between these cysteines are referred to as loops. nih.govresearchgate.net Some of these loops are highly conserved; for example, loop 1 contains an almost universally conserved glutamic acid residue that is critical for stabilizing the structure through a network of hydrogen bonds. wikipedia.orgnih.govdiva-portal.org Other loops exhibit hypervariability in their amino acid sequences, which gives rise to the vast diversity of cyclotides and their wide range of biological activities. wikipedia.orgportlandpress.com The conservation of the fundamental CCK scaffold across distantly related plant families suggests that this structural framework evolved due to the significant advantages it provides, likely related to robust plant defense. researchgate.netnih.gov

Table 2: Conserved Features of the Cyclotide Framework

Structural Feature Description Importance
Cyclic Backbone The N- and C-termini of the peptide are joined by a peptide bond. Enhances stability and resistance to exonucleases. wikipedia.org
Cystine Knot Three disulfide bonds create a knotted topology (I-IV, II-V, III-VI). Provides exceptional structural rigidity and stability. psu.edunih.govdiva-portal.org
Conserved Cysteines Six cysteine residues are conserved at specific positions in the sequence. Form the three essential disulfide bonds of the knot. ucb.brresearchgate.net
Conserved Loop 1 Contains highly conserved residues, including a key glutamic acid. Plays a critical role in stabilizing the overall fold through hydrogen bonding. wikipedia.orgnih.govdiva-portal.org
Variable Loops Loops 2, 3, 5, and 6 show significant sequence diversity. Responsible for the wide range of biological activities and target specificity. wikipedia.orgportlandpress.com

Future Research Directions and Translational Potential Non Clinical Focus

Exploration of Novel Biological Activities

Varv peptide E has been primarily noted for its cytotoxic activity against various human tumor cell lines. uniprot.orgucb.brscispace.com However, its structural resilience and membership in the diverse cyclotide family suggest a broader spectrum of biological functions that remain to be explored. Future research should aim to systematically screen this compound against a wide array of biological targets.

Initial studies have laid the groundwork by identifying several activities for this compound and related cyclotides, including anti-HIV, antimicrobial, and insecticidal properties. nih.govnih.govnih.gov An in silico study also pointed to its potential for interacting with the MERS-CoV spike fusion machinery, although its binding affinity was moderate compared to other antiviral peptides. preprints.org Another computational study suggested it could be a modulator of the human ACE2 receptor, a key protein in SARS-CoV-2 invasion. ju.edu.jo

Future investigations could delve into:

Broad-spectrum antimicrobial screening: Testing its efficacy against a wider range of bacteria and fungi, particularly antibiotic-resistant strains. nih.gov

Expanded antiviral assays: Moving beyond computational models to in vitro assays for various viruses to validate predicted interactions. nih.govpreprints.org

Nematocidal and molluscicidal potential: Evaluating its activity against various agricultural and human pests, a known property of some cyclotides. nih.gov

Enzyme inhibition: Investigating its ability to inhibit key enzymes involved in disease pathways, as seen with other cyclotides that inhibit proteases like trypsin. ucb.br

Advanced Mechanistic Elucidation of Target Interactions

The primary mechanism of action for many cyclotides, including likely this compound, involves interaction with and disruption of biological membranes. uq.edu.audiva-portal.org This is thought to be a key factor in its cytotoxic effects. ucb.brnih.gov However, the precise molecular details of these interactions are not fully understood. Future research should employ advanced biophysical and imaging techniques to clarify this mechanism.

Studies have suggested that the membrane disruption process is dependent on the peptide's sequence and the lipid composition of the target membrane, with a preference for membranes containing phosphatidylethanolamine (B1630911) (PE) headgroups. rsc.orgnih.gov While computational analyses have provided insights into its binding modes and physicochemical properties, such as a positive GRAVY score indicating lipophilicity, experimental validation is crucial. preprints.orgju.edu.jo

Key areas for future mechanistic studies include:

High-resolution imaging: Using techniques like cryo-transmission electron microscopy (cryo-TEM) to visualize the process of membrane disruption in real-time. uq.edu.au

Surface Plasmon Resonance (SPR): Quantifying the binding affinity and kinetics of this compound with various model membranes to understand lipid specificity. rsc.org

Solid-state NMR Spectroscopy: Determining the three-dimensional structure of the peptide when bound to or inserted into lipid bilayers. rsc.org

Alanine scanning and mutagenesis: Systematically replacing amino acids in the this compound sequence to identify key residues responsible for membrane binding and activity, which could also help mitigate undesirable effects like hemolysis. preprints.org

Development of Optimized Production and Purification Methodologies

The traditional method for obtaining this compound involves extraction from its natural source, Viola arvensis or other Viola species, followed by laborious purification steps. nih.govresearchgate.net This process typically includes solvent-solvent partitioning and multiple rounds of high-performance liquid chromatography (HPLC). nih.govacs.orgualberta.ca While effective for laboratory-scale discovery, these methods are often low-yield and not scalable for broader applications.

Future research must focus on developing more efficient and scalable production and purification strategies. The complexity of cyclotide structure, with its cyclic backbone and knotted disulfide bonds, presents a significant challenge for chemical synthesis and recombinant expression.

Promising avenues for research include:

Recombinant Production: Engineering microbial or plant-based expression systems to produce this compound or its linear precursor. This would require co-expression of the necessary enzymes for post-translational cyclization and disulfide bond formation.

Plant Cell Culture Elicitation: Utilizing plant cell cultures of Viola species and treating them with biotic elicitors (like fungal extracts) or stress hormones to enhance the production of cyclotides, as has been explored for related peptides. researchgate.net

Optimized Extraction Protocols: Refining current extraction methods, for instance by using advanced techniques like liquid-liquid phase extraction followed by solid-phase extraction, to improve the initial enrichment of the peptide from plant biomass. ualberta.ca

Advanced Chromatographic Techniques: Developing more targeted separation methods, such as affinity chromatography, to streamline the purification process and reduce the reliance on multi-step HPLC. researchgate.net

Application in Agri-biotechnology (e.g., Biopesticides, Plant Protection)

Cyclotides are believed to function as part of the plant's natural defense system against pests and pathogens. diva-portal.orgnih.gov This inherent biological role makes this compound and other cyclotides attractive candidates for development as eco-friendly agricultural products. Their exceptional stability is a major advantage, allowing them to persist in the field longer than many conventional peptide-based biopesticides.

The insecticidal activity of cyclotides has been demonstrated against pests like Helicoverpa armigera larvae. ucb.br This suggests a direct translational potential for this compound in crop protection.

Future research in this area should focus on:

Pest Specificity Profiling: Determining the range of insect pests, nematodes, and plant pathogens that are susceptible to this compound.

Transgenic Crop Development: Engineering crop plants to express the gene for the this compound precursor. researchgate.net This could confer inherent resistance to specific pests, reducing the need for external pesticide application. pew.org

Formulation Development: Creating stable formulations of this compound for topical application as a biopesticide spray.

Mechanism of Action in Pests: Investigating how this compound exerts its insecticidal or anti-nematode effects, which is likely related to membrane disruption of gut cells.

Role as a Tool in Molecular Biology and Research

The extraordinary stability of the cyclotide scaffold, including that of this compound, makes it an ideal framework for protein engineering and a valuable tool in molecular biology research. diva-portal.orgnih.gov The rigid, knotted structure can be used as a template to stabilize and present smaller, bioactive peptide epitopes that would otherwise be floppy and prone to degradation.

This "grafting" approach has been successfully used with other cyclotides to confer novel biological activities. nih.gov this compound, as a member of the Möbius subfamily of cyclotides, offers a specific structural context for such engineering endeavors. uniprot.org

Future applications as a research tool include:

Scaffold for Peptide Grafting: Using the this compound backbone to display and stabilize known active peptide sequences, thereby improving their pharmacological properties for research applications. rsc.org

Development of Molecular Probes: Attaching fluorescent tags or other labels to this compound to study its interactions with cell membranes and other biological targets.

Combinatorial Libraries: Creating libraries of this compound variants with mutations in its loops to screen for new binding partners and biological activities, leveraging its structural plasticity. nih.gov

Q & A

Q. What methodologies are recommended for assessing long-term stability and storage conditions of this compound?

  • Methodological Answer : Conduct accelerated stability testing at -20°C, 4°C, and room temperature, analyzing degradation via HPLC-UV every 30 days. Use Arrhenius equation extrapolation to predict shelf life. For lyophilized peptides, assess moisture content via Karl Fischer titration and optimize desiccant use in storage vials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.